![molecular formula C26H23BF2N6O2S B13723081 N-(3-azidopropyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B13723081.png)
N-(3-azidopropyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BDP 630/650 azide is a bright and photostable dye azide used primarily for labeling in the far red region of the spectrum. This compound is particularly useful in fluorescence polarization experiments due to its relatively long excited state lifetime. It is a derivative of borondipyrromethene, a class of compounds known for their excellent photophysical properties .
准备方法
Synthetic Routes and Reaction Conditions
BDP 630/650 azide is synthesized through a series of chemical reactions involving borondipyrromethene as the core structureThe reaction conditions usually involve the use of solvents such as dimethyl sulfoxide, dimethylformamide, acetonitrile, or dichloromethane .
Industrial Production Methods
Industrial production of BDP 630/650 azide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in facilities equipped to handle large-scale chemical reactions and is stored under specific conditions to maintain its stability .
化学反应分析
Types of Reactions
BDP 630/650 azide primarily undergoes substitution reactions, particularly in the context of Click chemistry. The azide group reacts with alkynes, DBCO (dibenzocyclooctyne), and BCN (bicyclo[6.1.0]nonyne) to form stable triazole linkages .
Common Reagents and Conditions
The common reagents used in these reactions include copper(I) catalysts, alkynes, and various solvents such as dimethyl sulfoxide and dimethylformamide. The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the triazole product .
Major Products Formed
The major products formed from these reactions are triazole-linked compounds, which are highly stable and useful in various applications, including bioconjugation and molecular labeling .
科学研究应用
BDP 630/650 azide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of fluorescent conjugates of proteins, nucleotides, oligonucleotides, and dextrans.
Biology: The compound is employed in fluorescence microscopy and flow cytometry for labeling and tracking biological molecules.
Medicine: BDP 630/650 azide is used in the development of diagnostic assays and imaging techniques.
Industry: It finds applications in the production of fluorescent enzyme substrates, fatty acids, phospholipids, and receptor ligands.
作用机制
BDP 630/650 azide exerts its effects through its photophysical properties. Upon excitation by light at a specific wavelength (around 630 nm), the compound emits fluorescence at a longer wavelength (around 650 nm). This fluorescence is used to track and label molecules in various applications. The azide group allows for specific and stable attachment to target molecules through Click chemistry, forming triazole linkages .
相似化合物的比较
BDP 630/650 azide is unique due to its high photostability and brightness. It is often compared to other borondipyrromethene derivatives and cyanine dyes. Similar compounds include:
BDP 630/650 alkyne: Another derivative used in Click chemistry but with an alkyne group instead of an azide.
BDP 630/650 amine: A derivative with an amine group used for different types of conjugation reactions.
Cyanine5: A commonly used dye with similar spectral properties but different chemical structure.
BDP 630/650 azide stands out due to its specific use in Click chemistry and its superior photophysical properties .
属性
分子式 |
C26H23BF2N6O2S |
|---|---|
分子量 |
532.4 g/mol |
IUPAC 名称 |
N-(3-azidopropyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide |
InChI |
InChI=1S/C26H23BF2N6O2S/c28-27(29)34-20(8-9-21(34)17-22-10-13-24(35(22)27)25-3-1-16-38-25)7-4-19-5-11-23(12-6-19)37-18-26(36)31-14-2-15-32-33-30/h1,3-13,16-17H,2,14-15,18H2,(H,31,36)/b7-4+ |
InChI 键 |
BQBOMBVZCVUGNM-QPJJXVBHSA-N |
手性 SMILES |
[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCCN=[N+]=[N-])C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F |
规范 SMILES |
[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCN=[N+]=[N-])C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


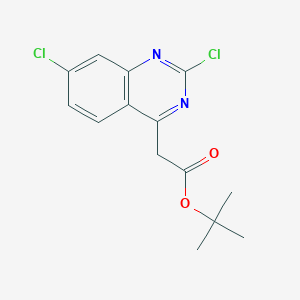
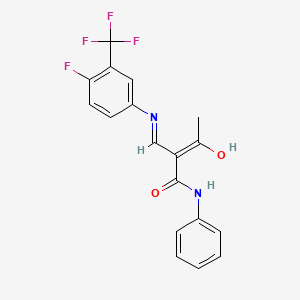
![[3-(cyclopropylmethoxy)-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13723031.png)
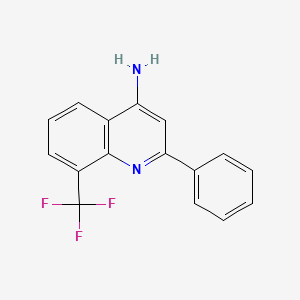
![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13723036.png)

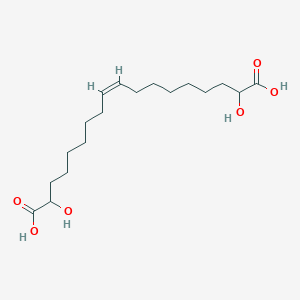
![2-(5-(3-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13723056.png)

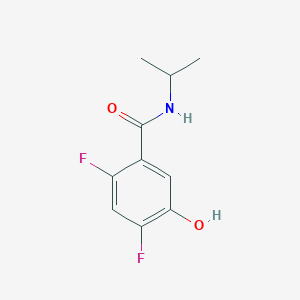
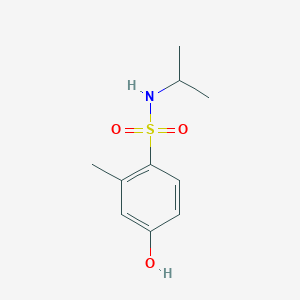
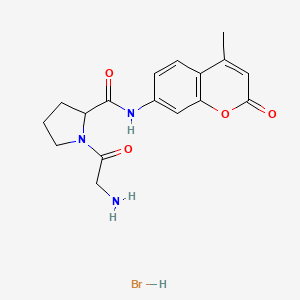
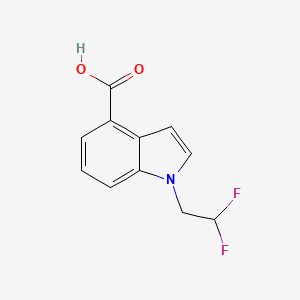
![tert-Butyl ((4-aminobicyclo[1.1.1]pentan-2-yl)methyl)carbamate](/img/structure/B13723092.png)
